molecular formula C18H20FN3O4S B2943190 N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1358540-58-5

N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2943190
CAS RN: 1358540-58-5
M. Wt: 393.43
InChI Key: IVKDOIPKBPYCDU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X involves the inhibition of the above-mentioned enzymes by binding to their active sites. This leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which in turn leads to the alleviation of the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X has been shown to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitters, which makes it a potential candidate for the treatment of several neurological disorders. However, one of the limitations of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X. One of the potential areas of research is the development of more efficient synthesis methods for N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X. Another potential area of research is the optimization of the pharmacological properties of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X by modifying its chemical structure. Additionally, the in vivo efficacy and safety of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X need to be further evaluated in animal models before it can be considered for clinical trials. Finally, the potential applications of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis need to be explored.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X involves the reaction of 3-fluoroaniline with 2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X.

Scientific Research Applications

N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide X has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the regulation of neurotransmitters in the brain and their inhibition has been linked to the treatment of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-14-5-4-6-15(11-14)20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKDOIPKBPYCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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